molecular formula C17H24N2O B3847180 1-[6-(3,4-dimethylphenoxy)hexyl]-1H-imidazole

1-[6-(3,4-dimethylphenoxy)hexyl]-1H-imidazole

Cat. No. B3847180
M. Wt: 272.4 g/mol
InChI Key: IYGOTIJBLZPHKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[6-(3,4-dimethylphenoxy)hexyl]-1H-imidazole, also known as DMHPH, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-[6-(3,4-dimethylphenoxy)hexyl]-1H-imidazole is not fully understood, but it is believed to involve the interaction of the compound with specific receptors in cells. 1-[6-(3,4-dimethylphenoxy)hexyl]-1H-imidazole has been shown to bind to the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in regulating inflammation and cell growth. 1-[6-(3,4-dimethylphenoxy)hexyl]-1H-imidazole has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth.
Biochemical and Physiological Effects
1-[6-(3,4-dimethylphenoxy)hexyl]-1H-imidazole has been shown to have a number of biochemical and physiological effects, including anti-inflammatory and anti-cancer properties. Inflammation is a key component of many diseases, including cancer, and 1-[6-(3,4-dimethylphenoxy)hexyl]-1H-imidazole has been shown to inhibit the production of inflammatory cytokines in cells. 1-[6-(3,4-dimethylphenoxy)hexyl]-1H-imidazole has also been shown to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One advantage of 1-[6-(3,4-dimethylphenoxy)hexyl]-1H-imidazole is its versatility in terms of potential applications. Its anti-inflammatory and anti-cancer properties make it a potential candidate for drug development, while its insecticidal properties make it a potential candidate for pest control. However, one limitation of 1-[6-(3,4-dimethylphenoxy)hexyl]-1H-imidazole is its relatively low solubility in water, which can make it difficult to work with in certain lab experiments.

Future Directions

There are a number of future directions for research on 1-[6-(3,4-dimethylphenoxy)hexyl]-1H-imidazole. One area of interest is the development of 1-[6-(3,4-dimethylphenoxy)hexyl]-1H-imidazole-based drugs for the treatment of inflammation and cancer. Another area of interest is the development of 1-[6-(3,4-dimethylphenoxy)hexyl]-1H-imidazole-based insecticides for pest control. Additionally, further research is needed to fully understand the mechanism of action of 1-[6-(3,4-dimethylphenoxy)hexyl]-1H-imidazole and its potential applications in materials science.

Scientific Research Applications

1-[6-(3,4-dimethylphenoxy)hexyl]-1H-imidazole has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 1-[6-(3,4-dimethylphenoxy)hexyl]-1H-imidazole has been found to have anti-inflammatory and anti-cancer properties, making it a potential candidate for drug development. In agriculture, 1-[6-(3,4-dimethylphenoxy)hexyl]-1H-imidazole has been shown to have insecticidal properties, making it a potential candidate for pest control. In materials science, 1-[6-(3,4-dimethylphenoxy)hexyl]-1H-imidazole has been studied for its potential use in the development of new materials with unique properties.

properties

IUPAC Name

1-[6-(3,4-dimethylphenoxy)hexyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O/c1-15-7-8-17(13-16(15)2)20-12-6-4-3-5-10-19-11-9-18-14-19/h7-9,11,13-14H,3-6,10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYGOTIJBLZPHKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCCCCCN2C=CN=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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